molecular formula C10H9N3O B14884213 3-(Pyrimidin-2-ylamino)phenol

3-(Pyrimidin-2-ylamino)phenol

Cat. No.: B14884213
M. Wt: 187.20 g/mol
InChI Key: GCQRVSCTOLBGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrimidin-2-ylamino)phenol is an organic compound that features a pyrimidine ring attached to an aminophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylamino)phenol typically involves the reaction of 2-aminopyrimidine with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and a solvent like anhydrous ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and aim to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrimidin-2-ylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-ylamino)phenol is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(pyrimidin-2-ylamino)phenol

InChI

InChI=1S/C10H9N3O/c14-9-4-1-3-8(7-9)13-10-11-5-2-6-12-10/h1-7,14H,(H,11,12,13)

InChI Key

GCQRVSCTOLBGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=CC=N2

Origin of Product

United States

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